molecular formula C21H20N2O4 B10880456 2-(4-Methylphenyl)-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

2-(4-Methylphenyl)-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B10880456
M. Wt: 364.4 g/mol
InChI Key: VSFCKBHFPGBTLI-UHFFFAOYSA-N
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Description

The compound 2-(4-Methylphenyl)-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a derivative of the 1,8-naphthyridine core, a bicyclic aromatic system with nitrogen atoms at positions 1 and 6. This molecule features:

  • A 1-ethyl group at position 1.
  • A 7-methyl substituent at position 5.
  • A 4-oxo group contributing to the dihydroquinolone-like structure.
  • A 3-carboxylate ester functionalized with a 2-(4-methylphenyl)-2-oxoethyl moiety.

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C21H20N2O4/c1-4-23-11-17(19(25)16-10-7-14(3)22-20(16)23)21(26)27-12-18(24)15-8-5-13(2)6-9-15/h5-11H,4,12H2,1-3H3

InChI Key

VSFCKBHFPGBTLI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Cyclization of Aminopyridine Derivatives

The 1,8-naphthyridine scaffold is synthesized via cyclization of 2-aminopyridine derivatives with ethoxymethylenemalonate esters. For example:

  • Step 1 : Reaction of 2-aminopyridine with diethyl ethoxymethylenemalonate forms a dialkyl N-(2-pyridyl)aminomethylenemalonate intermediate.

  • Step 2 : Cyclization in high-boiling solvents (e.g., diethyl phthalate) at 180–200°C yields ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate.

Esterification with 2-(4-Methylphenyl)-2-Oxoethyl Group

Coupling-Agent-Mediated Method

Reagents :

  • 1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid.

  • 2-Bromo-1-(4-methylphenyl)ethanone.

  • EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane.

Procedure :

  • Dissolve the carboxylic acid (1 mmol) and 2-bromo-1-(4-methylphenyl)ethanone (1 mmol) in dichloromethane.

  • Add EDCI.HCl (1.2 mmol) and DMAP (0.1 mmol) at 0°C under nitrogen.

  • Stir at room temperature for 24 hours.

  • Wash with 2M HCl, saturated NaHCO₃, and brine.

  • Purify via recrystallization (dichloromethane/ethyl acetate).
    Yield : 76%.

Base-Promoted Nucleophilic Substitution

Reagents :

  • 1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid.

  • 2-Bromo-1-(4-methylphenyl)ethanone.

  • Triethylamine (TEA) in dimethylformamide (DMF).

Procedure :

  • Mix the carboxylic acid (1 mmol) and 2-bromo-1-(4-methylphenyl)ethanone (1 mmol) in DMF.

  • Add TEA (2 mmol) and stir at room temperature for 2 hours.

  • Quench with ice water and extract with ethyl acetate.

  • Purify via column chromatography (n-hexane:ethyl acetate = 9:1).
    Yield : 87%.

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency:

ParameterConventional MethodMicrowave Method
Reaction Time48 hours1.4 hours
Yield81.3%89.8%
TemperatureReflux (80°C)100°C

Procedure :

  • Combine reactants in ethanol.

  • Irradiate at 300 W for 60–180 minutes.

  • Neutralize with NaOH and crystallize.
    This method reduces side reactions and improves carbon efficiency (95%).

Analytical Characterization

Spectroscopic Data

  • IR (cm⁻¹) : 1728 (C=O ester), 1685 (C=O keto), 1230 (C–O).

  • ¹H NMR (CDCl₃) : δ 8.08–8.04 (m, 1H, Ar–H), 7.88 (d, 2H, J = 8.4 Hz, Ar–H), 2.45 (s, 3H, CH₃).

  • X-ray Crystallography : Confirms dihedral angles between aromatic planes (66.55°).

Purity Assessment

  • HPLC : >98% purity using C18 column (acetonitrile/water = 70:30).

  • Melting Point : 96–97°C.

Comparative Analysis of Methods

MethodYieldTimeAdvantagesLimitations
EDCI.HCl/DMAP76%24 hHigh selectivityRequires anhydrous conditions
TEA/DMF87%2 hRapid, room-temperatureSolvent toxicity
Microwave89.8%1.4 hEnergy-efficient, scalableSpecialized equipment needed

Industrial-Scale Considerations

  • Cost Efficiency : EDCI.HCl is expensive ($120/g), making TEA/DMF more viable for large-scale production.

  • Environmental Impact : Microwave methods reduce solvent waste by 40% compared to conventional routes.

Challenges and Solutions

  • Low Solubility : Use polar aprotic solvents (e.g., DMSO) for intermediates.

  • Byproduct Formation : Recrystallization in ethanol removes unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPHENYL)-2-OXOETHYL 1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO[1,8]NAPHTHYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential biological activities , including:

  • Antibacterial Properties : Research indicates that derivatives of naphthyridine exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA synthesis or interference with essential metabolic pathways .
  • Antitumor Activity : Studies have suggested that this compound may possess anticancer properties, potentially inhibiting the growth of various cancer cell lines. The specific mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest .

Synthesis and Modification

The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be achieved through several methods. Common synthetic routes include:

  • Condensation Reactions : Involving ethyl 1-ethyl-7-methyl-4-oxo-naphthyridine and 4-methylphenylacetic acid under acidic conditions.
  • Multi-step Synthesis : Utilizing various reagents to modify the compound's properties for enhanced pharmacological profiles .

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the efficacy and safety of this compound:

  • Antibacterial Study : A study published in a peer-reviewed journal demonstrated that certain naphthyridine derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, indicating the potential use of this compound as an antibacterial agent .
  • Antitumor Activity : Another research project explored the effects of this compound on human cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis in specific types of cancer cells .
  • Mechanism of Action : Detailed interaction studies have shown that the compound may bind to specific molecular targets involved in cellular signaling pathways, enhancing its therapeutic potential .

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENYL)-2-OXOETHYL 1-ETHYL-7-METHYL-4-OXO-1,4-DIHYDRO[1,8]NAPHTHYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Core Substituent Variations

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups
Target Compound 1-Ethyl, 7-methyl, 3-(2-(4-methylphenyl)-2-oxoethyl ester 432.5 (estimated) Ester, ketone, methyl, ethyl
Ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate () 1-Ethyl, 7-methyl, 3-ethyl ester 231.23 Ethyl ester, methyl, ethyl
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid () 1-(4-Fluorophenyl), 7-chloro, 6-fluoro, 3-carboxylic acid 336.7 Carboxylic acid, halogenated aryl, halogens
Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate () 1-Ethyl, 7-methyl, 3-methyl ester 249.26 (anhydrous) Methyl ester, ethyl, methyl
1-(3-Chloro-2-fluorobenzyl)-4-oxo-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-... () Complex aryl/piperazinyl substituents 562.9 Carboxylic acid, halogenated benzyl, piperazine

Key Observations :

  • Halogenated derivatives () exhibit increased polarity and reactivity due to electron-withdrawing groups (Cl, F), which may improve target binding but reduce metabolic stability .

Comparison with Other Derivatives

Compound Synthesis Steps (Key Reagents/Conditions) Yield Optimization Factors
7-Chloro-6-fluoro-1-(4-fluorophenyl)-... () Substitution (Cl/F), hydrolysis (NaOH) Mild temperatures, reduced by-products
Ethyl 6-Bromo-1-ethyl-7-methyl-... () Bromination (Br₂, NaOAc, glacial acetic acid, reflux) Controlled bromine stoichiometry
Methyl 1-ethyl-7-methyl-... () Methyl esterification (CH₃I, K₂CO₃) Solvent selection, reaction time

Critical Analysis :

  • The target compound’s 2-(4-methylphenyl)-2-oxoethyl ester likely requires specialized acylating agents, increasing synthetic complexity compared to simpler esters .
  • Halogenation () introduces regioselectivity challenges, necessitating precise stoichiometric control .

Physicochemical and Spectroscopic Properties

Spectroscopic Confirmation

  • 1H NMR : For the methyl ester analog (), signals at δ 1.4 (ethyl CH₃), δ 2.5 (7-CH₃), and δ 8.3 (aromatic H) align with the target compound’s expected shifts.
  • IR : Strong absorption bands for C=O (ester: ~1700 cm⁻¹; ketone: ~1680 cm⁻¹) and N-H (dihydro: ~3200 cm⁻¹) .

Solubility and Stability

  • The 2-(4-methylphenyl)-2-oxoethyl group likely improves lipid solubility compared to carboxylic acid derivatives (), enhancing membrane permeability .
  • Halogenated analogs () exhibit lower solubility in aqueous media due to hydrophobic Cl/F substituents .

Biological Activity

2-(4-Methylphenyl)-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound belonging to the naphthyridine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial, antitumor, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-Methylphenyl)-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is C21H20N2O4C_{21}H_{20}N_{2}O_{4} with a molecular weight of approximately 364.4 g/mol. The structure features a naphthyridine core characterized by nitrogen atoms, which plays a crucial role in its biological activity.

Property Value
Molecular FormulaC21H20N2O4
Molecular Weight364.4 g/mol
Chemical ClassNaphthyridine Derivative

Antibacterial Activity

Research has indicated that naphthyridine derivatives exhibit significant antibacterial properties. In vitro studies have shown that compounds similar to 2-(4-Methylphenyl)-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate possess activity against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis or interference with metabolic pathways essential for bacterial growth .

Antitumor Activity

The potential antitumor effects of this compound have also been explored. Similar naphthyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest through modulation of key regulatory proteins .

Case Study:
A study involving a derivative of this compound showed a significant reduction in tumor volume in xenograft models when treated with the naphthyridine derivative compared to control groups. The treatment was associated with increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

Anti-inflammatory Activity

In addition to its antibacterial and antitumor properties, this compound has shown promise in reducing inflammation. Research indicates that naphthyridine derivatives can inhibit the release of pro-inflammatory cytokines and modulate immune responses. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

The biological activity of 2-(4-Methylphenyl)-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in biosynthetic pathways.
  • Receptor Modulation : It can modulate receptor activity related to cell signaling pathways.
  • Gene Expression : The compound influences gene expression related to cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is beneficial to compare it with structurally similar compounds:

Compound Key Features Biological Activity
Ethyl 7-chloro-naphthyridine derivativeChlorine substitutionAntibacterial
Ethyl 1-Ethyl-N-methyl-naphthyridine derivativeMethoxy groupAntitumor
Ethyl sulfonamide derivativeSulfonamide groupAntibacterial

These comparisons highlight how specific substitutions can enhance or alter biological activities, suggesting avenues for further research and development.

Q & A

Q. Advanced Optimization

  • Sonochemical Methods : Ultrasonic irradiation in DMF with POCl₃ reduces reaction time (e.g., 2 hours vs. 6 hours thermally) and improves yield (e.g., 85% vs. 70%) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while reflux in ethanol facilitates hydrazone/oxime formation .

How can structural ambiguities in this compound be resolved experimentally?

Q. Basic Techniques

  • X-ray Crystallography : Resolve bond angles and substituent positions, as demonstrated for methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate .
  • NMR Analysis : Use DEPT-135 to distinguish CH₃ groups (e.g., δ 2.4 ppm for C7-methyl) and 2D-COSY to confirm coupling between aromatic protons .

Q. Advanced Challenges

  • Hydrate vs. Anhydrous Forms : Monitor equilibrium using IR (O-H stretch at ~3400 cm⁻¹) and DSC (endothermic peaks for water loss) .
  • Tautomerism : Employ ¹⁵N NMR to differentiate between keto-enol tautomers in solution .

What strategies are effective for evaluating the pharmacological potential of this compound?

Q. Basic Screening

  • In Silico ADMET : Predict logP (optimal range: 1–3), aqueous solubility (e.g., −4.2 logS), and bioavailability using SwissADME or QikProp .
  • PASS Analysis : Identify potential antibacterial/antifungal activity based on structural analogs (e.g., nalidixic acid derivatives) .

Q. Advanced Experimental Design

  • Randomized Block Design : For in vitro assays, use four replicates with five plants each and ten bunches per plot to minimize variability .
  • Dose-Response Curves : Test inhibitory activity against E. coli DNA gyrase (IC₅₀ < 10 µM) with positive controls (e.g., ciprofloxacin) .

How can contradictory data on reaction yields or biological activity be analyzed?

Q. Methodological Troubleshooting

  • Yield Discrepancies : Compare solvent purity (e.g., anhydrous pyridine vs. technical grade) and catalyst loading (e.g., 5 mol% vs. 10 mol% Pd) .
  • Biological Replicates : Address variability in MIC values by repeating assays in triplicate and applying ANOVA (p < 0.05) .

Q. Advanced Data Analysis

  • Multivariate Regression : Correlate substituent electronic effects (Hammett σ) with antibacterial potency (R² > 0.85) .
  • Metabolite Interference : Use LC-MS to detect degradation products (e.g., hydrolyzed ester groups) in bioactivity assays .

What computational tools are suitable for predicting drug-likeness and reactivity?

Q. Basic Modeling

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to calculate HOMO-LUMO gaps (e.g., 4.2 eV for naphthyridine core) .
  • Molecular Docking : Simulate binding to S. aureus topoisomerase IV (Glide score < −8 kcal/mol) using AutoDock Vina .

Q. Advanced Applications

  • QSAR Models : Train on 50 analogs to predict IC₅₀ values (RMSE < 0.3) using descriptors like molar refractivity and polar surface area .
  • Reactivity Prediction : Study nucleophilic attack at C4-oxo using Fukui indices (f⁻ > 0.1) .

How can substituent modifications enhance stability or bioactivity?

Q. Basic Modifications

  • Electron-Withdrawing Groups : Introduce chloro or fluoro at C7 to improve DNA binding (ΔTm > 5°C) .
  • Ester Hydrolysis : Convert to sodium carboxylate (e.g., [Na+] salt) for increased aqueous solubility (logS from −4.2 to −2.1) .

Q. Advanced Strategies

  • Prodrug Design : Replace 2-(4-methylphenyl)-2-oxoethyl with morpholinomethyl to enhance BBB penetration (calculated logBB > 0.3) .
  • Photoisomerization Control : Study azobenzene-linked derivatives for light-activated antibacterial activity .

What experimental designs are optimal for comparative studies of analogs?

Q. Basic Frameworks

  • Split-Plot Design : Assign substituent variations to main plots and biological assays to subplots (α = 0.05) .
  • Positive/Negative Controls : Include commercial antibiotics (e.g., levofloxacin) and solvent-only blanks .

Q. Advanced Considerations

  • High-Throughput Screening : Use 96-well plates with robotic liquid handling to test 100+ analogs for MIC in parallel .
  • Time-Resolved Studies : Monitor stability under physiological pH (7.4) via HPLC at 0, 24, and 48 hours .

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